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Compound of Interest

Compound Name: DBCO-S-S-acid

Cat. No.: B12416105 Get Quote

Introduction

The DBCO-S-S-acid linker is a heterobifunctional reagent designed for the versatile and

cleavable modification of proteins. This linker facilitates a two-step bioconjugation strategy,

enabling the attachment of a wide array of molecules, such as drugs, fluorescent dyes, or other

biomolecules, to a target protein. The key features of this linker include a Dibenzocyclooctyne

(DBCO) group for copper-free click chemistry, a disulfide (S-S) bond for cleavability, and a

carboxylic acid group for initial protein conjugation.

The bioconjugation process involves two main stages. First, the carboxylic acid group of the

DBCO-S-S-acid linker is activated and reacts with primary amines (e.g., lysine residues) on the

protein surface, forming a stable amide bond. This step introduces the DBCO moiety onto the

protein. The second stage is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a

bioorthogonal "click" reaction where the DBCO-functionalized protein specifically and efficiently

reacts with an azide-containing molecule.[1][2] This reaction forms a stable triazole linkage

without the need for a cytotoxic copper catalyst, making it suitable for biological applications.[1]

[2] The incorporated disulfide bond allows for the subsequent cleavage of the conjugated

molecule from the protein under reducing conditions.[3]

Applications

The DBCO-S-S-acid linker is a valuable tool in various research and development areas,

including:
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Antibody-Drug Conjugates (ADCs): Enables the attachment of cytotoxic drugs to antibodies

for targeted cancer therapy. The cleavable disulfide bond facilitates the release of the drug in

the reducing environment of the target cell.

Protein Labeling: Allows for the attachment of fluorescent dyes or biotin for use in imaging,

flow cytometry, and other detection assays.

PROTACs and Molecular Glues: Facilitates the synthesis of complex biomolecular constructs

where precise and cleavable linkage is essential.

Drug Delivery: Can be used to create protein-based drug carriers that release their payload

under specific physiological conditions.

Quantitative Data Summary
The efficiency of protein modification with DBCO-S-S-acid can be influenced by factors such

as the molar ratio of the linker to the protein, reaction time, and the buffer conditions. The

following tables provide a summary of key quantitative data.

Table 1: Degree of Labeling (DOL) with DBCO-NHS/STP Esters

The Degree of Labeling (DOL) represents the average number of DBCO molecules conjugated

to a single protein molecule.

Molar Excess of DBCO-Ester
Resulting DOL (DBCO
molecules/antibody)

2x 1.5

4x 2.3

6x 1.5, 3.1

8x 4.2

10x - 40x Recommended starting range

Table 2: Disulfide Bond Cleavage Conditions

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b12416105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The disulfide bond in the linker can be cleaved using various reducing agents. The efficiency of

cleavage depends on the concentration of the reducing agent and the incubation conditions.

Reducing
Agent

Concentration Temperature Time Notes

Dithiothreitol

(DTT)
1.5 mM 37°C 30 min

Sufficient to

produce ~2 free

thiols per mAb

Dithiothreitol

(DTT)
3.5 mM 37°C 30 min

Sufficient to

produce ~4 free

thiols per mAb

Dithiothreitol

(DTT)
7 mM 37°C 30 min

Sufficient to

produce ~6 free

thiols per mAb

Dithiothreitol

(DTT)
20 mM 37°C 30 min

Sufficient to

produce ~8 free

thiols per mAb

Tris(2-

carboxyethyl)pho

sphine (TCEP)

0.5 - 1 mM Room Temp 2 - 12 hours

Effective over a

wide pH range

(1.5-8.5)

Tris(2-

carboxyethyl)pho

sphine (TCEP)

2 mM Not specified Not specified

Used for

successful

production of

bispecific

antibodies

Experimental Protocols
Protocol 1: Protein Preparation and Buffer Exchange
Objective: To prepare the target protein in a suitable buffer for efficient labeling.

Materials:
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Target protein

Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine- and azide-free)

Spin desalting columns or dialysis cassettes

Procedure:

Dissolve the protein in PBS to a concentration of 0.5-5 mg/mL.

If the protein solution contains primary amines (e.g., Tris) or sodium azide, perform a buffer

exchange into PBS using a spin desalting column or dialysis.

Determine the protein concentration using a standard protein assay (e.g., BCA) or by

measuring the absorbance at 280 nm.

Protocol 2: DBCO-S-S-Acid Activation and Protein
Labeling
Objective: To conjugate the DBCO-S-S-acid linker to the target protein.

Materials:

DBCO-S-S-acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Reaction Buffer (e.g., 0.1 M MES, pH 6.0 or PBS, pH 7.2-7.5)

Quenching Buffer (1 M Tris-HCl, pH 8.0)

Prepared protein solution from Protocol 1

Procedure:
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Prepare Stock Solutions:

Prepare a 10 mM stock solution of DBCO-S-S-acid in anhydrous DMSO or DMF.

Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in reaction buffer or

ultrapure water. These solutions should be prepared fresh as NHS esters are moisture-

sensitive.

Activation of DBCO-S-S-Acid (In-situ):

Add a 10 to 40-fold molar excess of the DBCO-S-S-acid stock solution to the protein

solution. The final DMSO concentration should be kept below 20% to avoid protein

denaturation.

Add EDC and NHS to the reaction mixture at a final concentration that is 1.5 times the

molar concentration of the DBCO-S-S-acid.

Reaction:

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle

mixing.

Quench Reaction:

Add Quenching Buffer to a final concentration of 50-100 mM Tris to quench any unreacted

NHS-activated linker.

Incubate for an additional 15-30 minutes at room temperature.

Purification of DBCO-labeled Protein:

Remove the excess, unreacted DBCO-S-S-acid and byproducts using a spin desalting

column, size-exclusion chromatography (SEC), or dialysis.

Protocol 3: Characterization of DBCO-Modified Protein
(DOL Determination)
Objective: To determine the Degree of Labeling (DOL).
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Method: UV-Vis Spectrophotometry

Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (for the protein)

and at ~309 nm (for the DBCO group).

Calculate the concentration of the protein, correcting for the absorbance of the DBCO group

at 280 nm. The correction factor for DBCO is approximately 0.90.

Calculate the DOL using the Beer-Lambert law and the following molar extinction

coefficients:

ε of DBCO at ~309 nm is ~12,000 M⁻¹cm⁻¹.

ε of the protein at 280 nm (this value is protein-specific, e.g., for a typical IgG, it is

~203,000 M⁻¹cm⁻¹).

Formula for DOL: DOL = (A_309 * ε_protein_at_280) / ((A_280 - (A_309 *

Correction_Factor)) * ε_DBCO_at_309)

Protocol 4: Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC)
Objective: To conjugate an azide-containing molecule to the DBCO-labeled protein.

Materials:

Purified DBCO-labeled protein

Azide-containing molecule of interest

Azide-free buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

Dissolve the azide-containing molecule in the reaction buffer.

Add the azide-containing molecule to the DBCO-labeled protein solution. A 1.5 to 3-fold

molar excess of the azide molecule is recommended.
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Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

Purify the final protein conjugate using an appropriate method (e.g., SEC, dialysis) to remove

the excess azide-containing molecule.

Protocol 5: Cleavage of the Disulfide Bond
Objective: To release the conjugated molecule from the protein.

Materials:

Purified DBCO-S-S-linked protein conjugate

Reducing agent (DTT or TCEP)

Reaction buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

To the protein conjugate solution, add DTT or TCEP to the desired final concentration (see

Table 2 for guidance).

Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be

optimized depending on the protein and the desired extent of cleavage.

The cleaved molecule can be separated from the protein using appropriate methods such as

dialysis, SEC, or affinity chromatography.
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Step 1: Protein Activation

Step 2: SPAAC Reaction

Step 3: Cleavage
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Caption: Workflow for DBCO-S-S-acid protein bioconjugation.
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Caption: Disulfide bond cleavage by a reducing agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12416105?utm_src=pdf-body-img
https://www.benchchem.com/product/b12416105?utm_src=pdf-body
https://www.benchchem.com/product/b12416105?utm_src=pdf-body-img
https://www.benchchem.com/product/b12416105?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click
Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2. interchim.fr [interchim.fr]

3. DBCO-S-S-acid, 2749426-25-1 | BroadPharm [broadpharm.com]

To cite this document: BenchChem. [Application Notes: DBCO-S-S-Acid Bioconjugation for
Cleavable Protein Labeling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12416105#dbco-s-s-acid-bioconjugation-protocol-for-
proteins]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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